molecular formula C20H27NO B1385547 N-(3-Butoxybenzyl)-2-isopropylaniline CAS No. 1040681-91-1

N-(3-Butoxybenzyl)-2-isopropylaniline

Cat. No.: B1385547
CAS No.: 1040681-91-1
M. Wt: 297.4 g/mol
InChI Key: HKJUIHLHQXXZAF-UHFFFAOYSA-N
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Description

N-(3-Butoxybenzyl)-2-isopropylaniline: is an organic compound belonging to the class of anilines It is characterized by the presence of a butoxybenzyl group attached to the nitrogen atom and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butoxybenzyl)-2-isopropylaniline typically involves the reaction of 3-butoxybenzyl chloride with 2-isopropylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Butoxybenzyl)-2-isopropylaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(3-Butoxybenzyl)-2-isopropylaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It is studied for its potential therapeutic effects and pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-(3-Butoxybenzyl)-2-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

  • N-(3-Butoxybenzyl)-5-chloro-2-methylaniline
  • N-(3-Butoxybenzyl)-2-methylaniline
  • N-(3-Butoxybenzyl)-2-ethylbenzylamine

Comparison: N-(3-Butoxybenzyl)-2-isopropylaniline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and potential applications compared to similar compounds. For example, the isopropyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.

Properties

IUPAC Name

N-[(3-butoxyphenyl)methyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-4-5-13-22-18-10-8-9-17(14-18)15-21-20-12-7-6-11-19(20)16(2)3/h6-12,14,16,21H,4-5,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUIHLHQXXZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CNC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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